molecular formula C13H10ClN3 B12079552 2-Chloro-4-(3-methylindol-1-yl)pyrimidine

2-Chloro-4-(3-methylindol-1-yl)pyrimidine

Cat. No.: B12079552
M. Wt: 243.69 g/mol
InChI Key: CFCNETVFVJAGHE-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylindol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both pyrimidine and indole. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with 3-methylindole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylindol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-methylindol-1-yl)pyrimidine is unique due to the presence of both indole and pyrimidine moieties in its structure. This combination allows it to exhibit a wide range of biological activities and makes it a versatile building block in medicinal chemistry. The indole moiety is known for its role in various biological processes, while the pyrimidine ring is a common scaffold in many drugs .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)-3-methylindole

InChI

InChI=1S/C13H10ClN3/c1-9-8-17(11-5-3-2-4-10(9)11)12-6-7-15-13(14)16-12/h2-8H,1H3

InChI Key

CFCNETVFVJAGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)Cl

Origin of Product

United States

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